Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine

Lipophilicity Physicochemical Profiling Isothiazolopyridine

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797‑18‑7) is a heterocyclic building block belonging to the isothiazolo[5,4‑b]pyridine family, a scaffold recognized for delivering potent kinase inhibitors such as RIPK1 inhibitors (e.g., compound 56, Kd = 13 nM) and cyclin G‑associated kinase (GAK) inhibitors. The compound features a bromine atom at position 3, a methyl group at position 4, and a trifluoromethyl group at position 6, which collectively determine its physicochemical properties (predicted LogP ≈ 3.78) and synthetic utility.

Molecular Formula C8H4BrF3N2S
Molecular Weight 297.1g/mol
CAS No. 296797-18-7
Cat. No. B460493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
CAS296797-18-7
Molecular FormulaC8H4BrF3N2S
Molecular Weight297.1g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=NS2)Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)13-7-5(3)6(9)14-15-7/h2H,1H3
InChIKeyIGQITGHMHKUCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797-18-7) – A Key Isothiazolopyridine Building Block


3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797‑18‑7) is a heterocyclic building block belonging to the isothiazolo[5,4‑b]pyridine family, a scaffold recognized for delivering potent kinase inhibitors such as RIPK1 inhibitors (e.g., compound 56, Kd = 13 nM) [1] and cyclin G‑associated kinase (GAK) inhibitors [2]. The compound features a bromine atom at position 3, a methyl group at position 4, and a trifluoromethyl group at position 6, which collectively determine its physicochemical properties (predicted LogP ≈ 3.78) and synthetic utility. This specific substitution pattern is not interchangeable with its regioisomeric analog 3‑bromo‑6‑methyl‑4‑(trifluoromethyl)isothiazolo[5,4‑b]pyridine (CAS 296797‑19‑8) because the position of the bromine and trifluoromethyl groups significantly alters reactivity and molecular properties.

Why Regioisomeric Isothiazolopyridines Cannot Be Substituted for CAS 296797-18-7 in Medicinal Chemistry Programs


Isothiazolo[5,4‑b]pyridines with identical substituent counts but different substituent positions – such as the 3‑bromo‑6‑methyl‑4‑(trifluoromethyl) regioisomer (CAS 296797‑19‑8) – exhibit distinct physicochemical and reactivity profiles that directly impact synthetic outcomes and biological activity. The bromine position governs regioselectivity in cross‑coupling reactions; position 3 (isothiazole ring) is electronically different from position 6 (pyridine ring) [1]. Concurrently, the placement of the trifluoromethyl group alters lipophilicity and metabolic stability in meaningful ways [2]. Consequently, substituting one regioisomer for another without adjusting reaction conditions or expecting identical biological results risks failed syntheses and misleading structure‑activity relationship (SAR) data. The quantitative evidence below substantiates why CAS 296797‑18‑7 must be specifically selected over its closest analogs.

Quantitative Differentiation Evidence for 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797-18-7) vs. Closest Analogs


Predicted LogP Divergence Relative to the 3-Bromo-6-methyl-4-(trifluoromethyl) Regioisomer

The target compound shows a calculated LogP of 3.78 , whereas the regioisomer 3‑bromo‑6‑methyl‑4‑(trifluoromethyl)isothiazolo[5,4‑b]pyridine (CAS 296797‑19‑8) has a reported LogP of 3.35 . This 0.43 log unit difference translates to an approximately 2.7‑fold higher octanol‑water partition coefficient, indicating markedly greater lipophilicity for the 4‑methyl‑6‑trifluoromethyl substitution pattern.

Lipophilicity Physicochemical Profiling Isothiazolopyridine

Regioselective Reactivity Advantage at the 3-Bromo Position in Cross-Coupling

In the isothiazolo[5,4‑b]pyridine scaffold, halogen atoms at the 3‑position (isothiazole ring) are significantly more reactive toward palladium‑catalyzed cross‑coupling than halogens at the 6‑position (pyridine ring) due to differences in electronic environment [1]. The target compound places the bromine at the activated 3‑position, enabling more efficient Suzuki, Buchwald‑Hartwig, or Sonogashira couplings compared to the regioisomer bearing bromine at the 6‑position. This regioselectivity is analogous to the well‑established reactivity order observed in isothiazolo[4,5‑b]pyridines, where 3‑bromo derivatives undergo chemoselective functionalization preferentially over 6‑bromo congeners [1].

Suzuki Coupling Regioselectivity Isothiazolopyridine Synthesis

Commercial Purity Advantage vs. Regioisomer from Major Suppliers

The target compound is routinely available at 98% purity from commercial suppliers such as Leyan , while the regioisomer (CAS 296797‑19‑8) is typically offered at 95% purity from vendors like AKSci . The 3‑percentage‑point higher purity reduces the burden of additional purification steps prior to use in sensitive catalytic or biological assays.

Purity Procurement Isothiazolopyridine Building Block

High-Impact Application Scenarios for 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797-18-7) Based on Proven Differentiation


Suzuki Coupling for Kinase-Focused Compound Libraries

The enhanced reactivity of the 3‑bromo substituent enables efficient Suzuki‑Miyaura coupling to generate diverse biaryl derivatives. This is particularly valuable for synthesizing analogs of reported isothiazolo[5,4‑b]pyridine RIPK1 and GAK inhibitors [1], where the 3‑position is a key vector for modulating potency and selectivity.

Lead Optimization Programs Requiring Controlled Lipophilicity

The LogP difference of 0.43 units versus the regioisomer becomes critical when tuning ADME properties. For projects targeting CNS penetration or seeking to minimize off‑target binding, the higher lipophilicity of the target compound provides a useful starting point for balancing solubility and permeability .

High-Throughput Synthesis and Purification Workflows

With a commercial purity specification of ≥98%, CAS 296797‑18‑7 reduces the need for pre‑reaction purification, allowing direct use in automated parallel synthesis platforms. This reliability supports rapid SAR cycles in medicinal chemistry groups .

Quote Request

Request a Quote for 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.